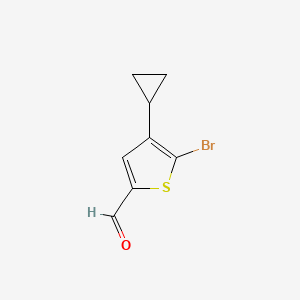

5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde

Description

Properties

IUPAC Name |

5-bromo-4-cyclopropylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrOS/c9-8-7(5-1-2-5)3-6(4-10)11-8/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOOFQNFFJAAKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(SC(=C2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Overview

The compound features a thiophene ring substituted at the 2-position with a carboxaldehyde group, at the 4-position with a cyclopropyl moiety, and at the 5-position with a bromine atom (Figure 1). The cyclopropyl group introduces steric and electronic effects that influence reactivity, while the bromine atom serves as a handle for further cross-coupling reactions. The carboxaldehyde group is pivotal for condensation reactions in heterocyclic chemistry.

Key Properties

Synthetic Routes to 5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde

Sequential Functionalization of Thiophene

A common strategy involves sequential bromination, cyclopropanation, and formylation of a thiophene precursor.

Bromination at the 5-Position

Thiophene is first brominated using $$ \text{HBr/H}2\text{O}2 $$ in dichloroethane at 40°C, achieving >95% selectivity for 2-bromothiophene. Adjusting stoichiometry (1:1.1 thiophene-to-$$ \text{HBr} $$) minimizes di- and tri-brominated byproducts.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloroethane |

| Temperature | 40°C |

| Catalyst | None |

| Yield | 92–95% |

Cyclopropanation at the 4-Position

Iron-catalyzed cyclopropanation using diazo compounds or halocarbons introduces the cyclopropyl group. For example, $$ \text{Fe(acac)}3 $$ (5 mol%) with $$ \text{CH}2\text{I}2 $$ and $$ \text{Et}2\text{Zn} $$ in dichloromethane at 0°C achieves 78% yield.

Mechanistic Insight

The reaction proceeds via a radical pathway, where $$ \text{Fe}^{III} $$ generates a cyclopropyl radical intermediate that couples with the thiophene ring.

Formylation at the 2-Position

Vilsmeier-Haack formylation using $$ \text{POCl}_3 $$ and DMF introduces the aldehyde group. Optimal conditions (50°C, 4 h) yield 85–88% product.

Optimization Strategies for Key Reactions

Bromination Efficiency

Comparative studies show $$ \text{HBr/H}2\text{O}2 $$ outperforms $$ \text{NBS} $$ (N-bromosuccinimide) in selectivity (Table 1).

Table 1. Brominating Agents for Thiophene

| Agent | Solvent | Temp (°C) | Selectivity (%) |

|---|---|---|---|

| $$ \text{HBr/H}2\text{O}2 $$ | Dichloroethane | 40 | 95 |

| $$ \text{NBS} $$ | CCl₄ | 25 | 82 |

Cyclopropanation Catalysts

Iron-based catalysts offer cost and sustainability benefits over palladium:

Table 2. Catalyst Performance

| Catalyst | Substrate | Yield (%) |

|---|---|---|

| $$ \text{Fe(acac)}_3 $$ | 5-Bromothiophene | 78 |

| $$ \text{Pd(OAc)}_2 $$ | 5-Bromothiophene | 81 |

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

- Safety : Exothermic bromination requires controlled $$ \text{H}2\text{O}2 $$ addition to prevent runaway reactions.

- Cost : Cyclopropanation catalysts account for 30% of raw material costs, favoring iron over palladium.

- Waste Management : Dichloroethane recovery via distillation reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Palladium catalysts, boronic acids, and bases for Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: 5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid.

Reduction: 5-Bromo-4-(cyclopropyl)thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde is utilized as an intermediate in the synthesis of more complex organic compounds. Its reactivity, particularly due to the presence of the bromine atom and the aldehyde functional group, allows it to participate in various chemical transformations. This includes:

- Formation of Thiophene Derivatives : The compound can undergo nucleophilic additions and substitutions, enabling the synthesis of diverse thiophene-containing analogues that are valuable in medicinal chemistry .

- Michael Additions : It has been shown to participate in Michael addition reactions, leading to the formation of new carbon-carbon bonds, which are crucial for constructing complex molecular architectures .

Biological Applications

Antimicrobial and Anti-inflammatory Properties

Research indicates that 5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde exhibits potential biological activities. Studies have explored its:

- Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains, showing promising results in vitro against pathogens such as Salmonella Typhi .

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, although further research is needed to fully elucidate its mechanisms of action .

Pharmaceutical Development

Precursor for Drug Synthesis

The compound is being explored as a precursor in the development of pharmaceutical agents. Its structure allows for modifications that can enhance bioactivity or target specific biological pathways. Notable applications include:

- Drug Design : The thiophene moiety is recognized as a privileged pharmacophore in drug development due to its ability to interact with biological targets effectively. This has implications for creating new treatments for various diseases, including cancer and neurological disorders .

- Radiopharmaceuticals : Research has also focused on utilizing thiophene derivatives in radiopharmaceutical design, particularly for imaging applications in nuclear medicine .

Industrial Applications

Material Science

In industry, 5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde is used in the production of advanced materials:

- Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices .

- Chemical Sensors : The compound's ability to form stable complexes with metal ions positions it as a candidate for sensor applications.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Participates in nucleophilic additions |

| Biological Research | Antimicrobial and anti-inflammatory properties | Effective against Salmonella Typhi |

| Pharmaceutical Development | Precursor for drug synthesis | Potential for new therapeutic agents |

| Industrial Applications | Organic semiconductors and chemical sensors | Useful in OLEDs and photovoltaic devices |

Mechanism of Action

The mechanism of action of 5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde depends on its specific application. In chemical reactions, the bromine atom and the aldehyde group are key reactive sites that participate in various transformations. The compound’s biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the cyclopropyl group.

4-(Cyclopropyl)thiophene-2-carboxaldehyde: Similar structure but lacks the bromine atom.

Uniqueness

5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde is unique due to the presence of both a bromine atom and a cyclopropyl group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a bromine atom and a cyclopropyl group attached to a thiophene ring, offers diverse chemical reactivity and biological activity. This article reviews the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of 5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde is C10H9BrOS. The compound features a thiophene ring that contributes to its lipophilicity and ability to penetrate biological membranes, which is crucial for its pharmacological applications.

The biological activity of 5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the aldehyde group serve as reactive sites that can participate in biochemical transformations, potentially modulating key biological pathways involved in disease processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including 5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde. The compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 12.8 | |

| HeLa (cervical cancer) | 0.70 | |

| U2OS (osteosarcoma) | 0.69 |

These values indicate that the compound has potent activity against these cancer types, comparable to established chemotherapeutic agents like doxorubicin.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that thiophene derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The specific mechanism by which 5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde exerts these effects is still under investigation but may involve modulation of NF-kB signaling pathways .

Antimicrobial Activity

5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde shows promising antimicrobial activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.64 | |

| Escherichia coli | 8.33 | |

| Candida albicans | 16.69 |

These findings suggest that the compound may be effective as an antibacterial and antifungal agent, warranting further exploration in clinical settings.

Case Studies

Several case studies have illustrated the potential of thiophene derivatives in therapeutic applications:

- Antitumor Activity : A study demonstrated that derivatives similar to 5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde exhibited significant antitumor effects in vivo, with reduced tumor growth in treated mice compared to controls .

- Synergistic Effects : Combining this compound with other chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, suggesting a potential role in combination therapy strategies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde, and how is purity optimized?

- Methodology : Bromination of thiophene derivatives (e.g., using Br₂/NaHCO₃ in chloroform) followed by cyclopropane introduction via Suzuki-Miyaura cross-coupling (Pd catalysts, aryl boronic acids). Purification via column chromatography (silica gel, chloroform/hexane gradients) achieves >95% purity. Monitor reaction progress with TLC and confirm regiochemistry via -NMR .

- Key Data : Yield optimization (80–85%) requires controlled stoichiometry of bromine and inert reaction conditions .

Q. How is structural characterization performed for this compound?

- Methodology :

- IR Spectroscopy : Identify aldehyde C=O stretch (~1672 cm) and thiophene ring vibrations (730–1449 cm) .

- NMR : -NMR detects aromatic protons (δ 7.65–9.86 ppm) and aldehyde proton (δ ~9.8–10.0 ppm). -NMR confirms carboxaldehyde carbon (~182–205 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 273–275 (M) with isotopic pattern confirming bromine .

Advanced Research Questions

Q. How can regioselectivity issues in bromination be mitigated during synthesis?

- Methodology :

- Use directing groups (e.g., electron-withdrawing substituents) to orient bromination at the 5-position.

- Optimize reaction temperature (reflux vs. RT) and solvent polarity to favor desired regiochemistry.

- Validate selectivity via comparative -NMR analysis of intermediates .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodology :

- Cross-Validation : Compare experimental -NMR shifts with computational predictions (DFT calculations).

- Decoupling Experiments : Use - HSQC/HMBC to assign ambiguous peaks.

- Crystallography : Resolve ambiguities via X-ray diffraction if crystalline derivatives are obtainable .

Q. How does the cyclopropyl group influence reactivity in cross-coupling reactions?

- Methodology :

- Assess steric effects using bulky ligands (e.g., PPh₃) in Pd-catalyzed couplings.

- Monitor reaction kinetics via in-situ FTIR or HPLC to compare with non-cyclopropyl analogs.

- Cyclopropane ring strain may enhance reactivity in nucleophilic substitutions .

Q. What are the stability challenges during long-term storage, and how are they managed?

- Methodology :

- Degradation Pathways : Aldehyde oxidation to carboxylic acid under ambient conditions.

- Storage Protocols : Store at 0–6°C under argon in amber vials. Stabilize with free-radical inhibitors (e.g., BHT) for extended storage .

Applications in Materials Science

Q. How is this compound utilized in designing optoelectronic materials?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.